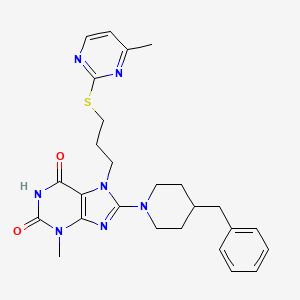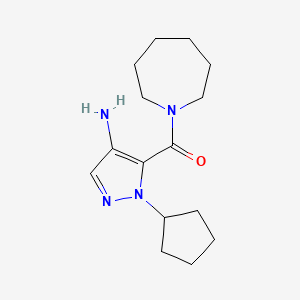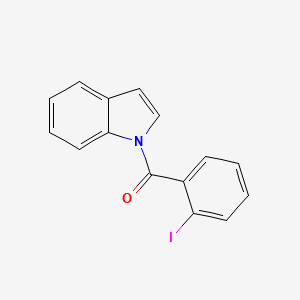
(1H-Indol-1-yl)(2-iodophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1H-Indol-1-yl)(2-iodophenyl)methanone” is a compound that has been used in various scientific studies . It has been involved in the Mizoroki–Heck reaction, a model reaction for the in situ performance evaluation of Pd catalysts for C–C cross-coupling reactions .
Synthesis Analysis
The compound has been used in the Mizoroki–Heck reaction, a model reaction for the in situ performance evaluation of Pd catalysts . The reaction produces a conjugated cyclic compound which can be easily detected and quantified by UV-vis spectroscopy .Chemical Reactions Analysis
The compound has been used in the Mizoroki–Heck reaction, a model reaction for the in situ performance evaluation of Pd catalysts . This reaction is a type of C–C cross-coupling reaction that occurs in an aqueous medium .Wissenschaftliche Forschungsanwendungen
Catalytic Model Reactions
- The compound has been used in the aqueous intramolecular Mizoroki–Heck reaction as a catalytic model for evaluating Pd catalysts in C–C cross-coupling reactions. This process produces a detectable conjugated cyclic compound, facilitating the monitoring of reaction progress and catalytic parameter determination (Signori et al., 2015).
Synthesis and Biological Activity
- (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl) methanone, a variant of the compound, exhibits strong biological activity. Its synthesis involves multiple steps, including Friedel Crafts acylation and N-alkylation, leading to a total yield of 41.8%. This synthesis method is noted for its simplicity and cost-effectiveness (Cheng, 2012).
Radiolabeling for Imaging
- The compound has been radiolabeled to create [18F]AM694, a potential tracer for imaging cerebral cannabinoid receptors. This process involves regioselective radiofluorination, resulting in a product with high radiochemical yield and purity, useful for neurological studies (Willis et al., 2003).
Drug Metabolism and Pharmacokinetics
- Understanding the metabolism and pharmacokinetics of similar compounds like I-387, which shares structural similarities, is crucial. I-387, an indole compound with antitubulin action, has been studied in mice to understand its pharmacokinetics and metabolism, providing insights applicable to related compounds (Ahn et al., 2011).
Synthesis of Novel Derivatives
- Novel synthesis methods have been developed for derivatives of the compound. For example, the synthesis of [4-(3-methyl-1H-indol-2-yl)phenyl]phenylmethanone offers an efficient route to generate potentially biologically active compounds, highlighting the versatility of the core structure (Suhana & Rajeswari, 2017).
Eigenschaften
IUPAC Name |
indol-1-yl-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSUBEXNDLUMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate](/img/structure/B3020430.png)
![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B3020431.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3020432.png)
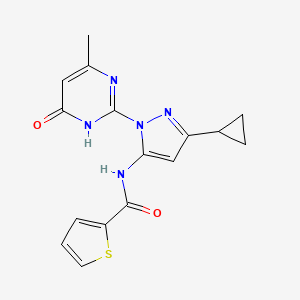
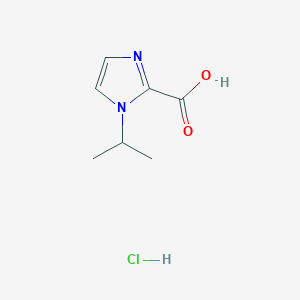
![[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B3020437.png)
![N-isopropyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3020439.png)
![N-(3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3020443.png)
![4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3020444.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one](/img/structure/B3020445.png)

